molecular formula C7H5BrCl2O B14092556 3-Bromo-2,4-dichloroanisole CAS No. 174913-16-7

3-Bromo-2,4-dichloroanisole

Cat. No.: B14092556
CAS No.: 174913-16-7
M. Wt: 255.92 g/mol
InChI Key: OXINPOQPENRUHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzene, 2-bromo-1,3-dichloro-4-methoxy- is an aromatic compound with the molecular formula C7H5BrCl2O It is a derivative of benzene, where the hydrogen atoms are substituted by bromine, chlorine, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 2-bromo-1,3-dichloro-4-methoxy- typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 1,3-dichloro-4-methoxybenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective substitution at the desired position.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including halogenation and methoxylation reactions. The use of advanced catalytic systems and optimized reaction conditions can enhance yield and purity.

Types of Reactions:

    Substitution Reactions: Benzene, 2-bromo-1,3-dichloro-4-methoxy- undergoes electrophilic aromatic substitution reactions, where the bromine or chlorine atoms can be replaced by other substituents.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Electrophilic Substitution: Reagents such as bromine, chlorine, and catalysts like iron(III) bromide or aluminum chloride are commonly used.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Major Products Formed:

    Substitution Products: Depending on the substituents introduced, various substituted benzene derivatives can be formed.

    Oxidation Products: Oxidation can lead to the formation of quinones or other oxygenated derivatives.

    Reduction Products: Reduction can yield dehalogenated or hydrogenated products.

Scientific Research Applications

Benzene, 2-bromo-1,3-dichloro-4-methoxy- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Medicine: Research into its potential as a pharmacophore for drug development is ongoing.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzene, 2-bromo-1,3-dichloro-4-methoxy- involves its interaction with molecular targets through electrophilic aromatic substitution. The presence of electron-withdrawing groups (bromine and chlorine) and an electron-donating group (methoxy) influences its reactivity and interaction with other molecules. The compound can form stable intermediates, which then undergo further reactions to yield various products.

Comparison with Similar Compounds

    Benzene, 1,3-dichloro-4-methoxy-: Lacks the bromine substituent, leading to different reactivity and applications.

    Benzene, 2-bromo-1,4-dichloro-: Similar structure but with different substitution pattern, affecting its chemical behavior.

    Benzene, 2-bromo-1,3-dichloro-4-hydroxy-: The hydroxyl group introduces different chemical properties compared to the methoxy group.

Uniqueness: Benzene, 2-bromo-1,3-dichloro-4-methoxy- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The combination of bromine, chlorine, and methoxy groups makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

2-bromo-1,3-dichloro-4-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrCl2O/c1-11-5-3-2-4(9)6(8)7(5)10/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXINPOQPENRUHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)Cl)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrCl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501288240
Record name 2-Bromo-1,3-dichloro-4-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501288240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174913-16-7
Record name 2-Bromo-1,3-dichloro-4-methoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=174913-16-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-1,3-dichloro-4-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501288240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.